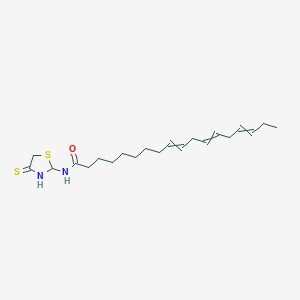
N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide is a complex organic compound that features a thiazolidine ring fused with a long-chain fatty acid amide. The presence of sulfur and nitrogen atoms in the thiazolidine ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further processed to obtain the desired compound . The reaction conditions often include the use of catalysts and solvents to enhance yield and selectivity.
Industrial Production Methods
Industrial production of this compound may employ green chemistry principles, such as using water as a solvent to minimize environmental impact . The process involves the cyclization of acid hydrazides with carbonothioyldisulfanediyl diacetic acid, resulting in high yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure optimal yields.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives .
Aplicaciones Científicas De Investigación
N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological molecules, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-4-one: A simpler analog with similar biological properties.
Rhodanine: A structurally related compound with diverse pharmacological activities.
Thiazolidinediones: Known for their antidiabetic properties.
Uniqueness
N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide is unique due to its long-chain fatty acid amide moiety, which imparts additional lipophilicity and potential for membrane interaction. This structural feature distinguishes it from other thiazolidine derivatives and enhances its biological activity .
Propiedades
Número CAS |
97772-47-9 |
|---|---|
Fórmula molecular |
C21H34N2OS2 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
N-(4-sulfanylidene-1,3-thiazolidin-2-yl)octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C21H34N2OS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(24)22-21-23-20(25)18-26-21/h3-4,6-7,9-10,21H,2,5,8,11-18H2,1H3,(H,22,24)(H,23,25) |
Clave InChI |
YHFIAULXYYBKCI-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)NC1NC(=S)CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


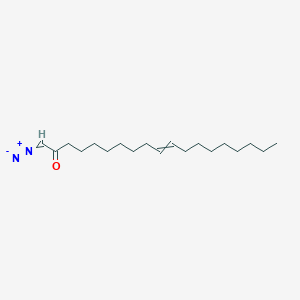
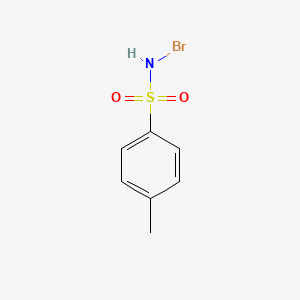
![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)
![[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B14353024.png)
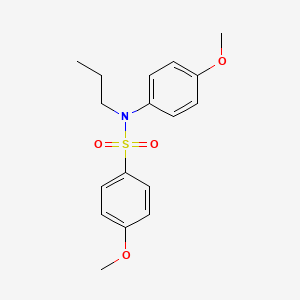
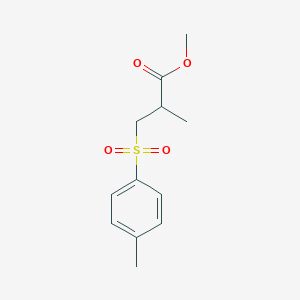
![Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate](/img/structure/B14353041.png)
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)
![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)
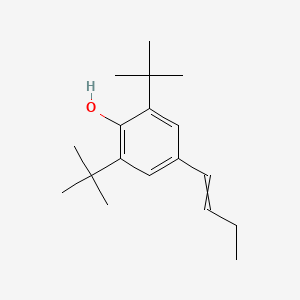
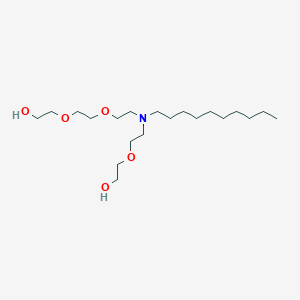
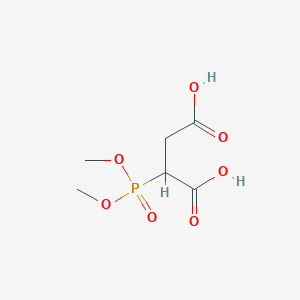
![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)
